molecular formula C10H12BrNO B8124882 2-Bromo-N-ethyl-6-methylbenzamide

2-Bromo-N-ethyl-6-methylbenzamide

Cat. No.: B8124882
M. Wt: 242.11 g/mol
InChI Key: SKBHQHSLOAZWHJ-UHFFFAOYSA-N
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Description

2-Bromo-N-ethyl-6-methylbenzamide is an organic compound with the molecular formula C10H12BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position, an ethyl group at the nitrogen atom, and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-ethyl-6-methylbenzamide typically involves the bromination of N-ethyl-6-methylbenzamide. The process can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually conducted under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, reaction time, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethyl-6-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-ethyl-6-methylbenzamide derivatives with different substituents at the second position.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of N-ethyl-6-methylbenzylamine.

Scientific Research Applications

2-Bromo-N-ethyl-6-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-ethyl-6-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-methylbenzamide
  • 2-Bromo-N,N-dimethylbenzamide
  • 2-Bromo-N-ethylbenzamide

Uniqueness

2-Bromo-N-ethyl-6-methylbenzamide is unique due to the presence of both an ethyl group and a methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to different interactions with molecular targets compared to other similar compounds.

Properties

IUPAC Name

2-bromo-N-ethyl-6-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-3-12-10(13)9-7(2)5-4-6-8(9)11/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBHQHSLOAZWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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